
Bis(4-(hexiloxi)fenil)amina
Descripción general
Descripción
Synthesis Analysis
Bis(4-(hexyloxy)phenyl)amine can be synthesized via a two-step process. The first step involves the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) . The second step involves the hydrolysis of its tert-butyl carbamate derivative .Chemical Reactions Analysis
Bis(4-(hexyloxy)phenyl)amine can react with 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate to produce N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine .Aplicaciones Científicas De Investigación
Dispositivos Optoelectrónicos
“Bis(4-(hexiloxi)fenil)amina” y sus derivados son de gran interés para la síntesis de dispositivos optoelectrónicos . Estos dispositivos incluyen células solares orgánicas (OSCs), diodos orgánicos emisores de luz (OLEDs) y transistores de efecto de campo orgánico (OFETs) .
Bloques de Construcción Donantes
Este compuesto se utiliza como bloque de construcción donante en la producción de materiales fotovoltaicos orgánicos . El fragmento donante juega un papel significativo en la formación de las propiedades de las pequeñas moléculas, así como de los materiales poliméricos .
Ampliación de los Espectros de Absorción
La introducción de un fragmento rico en electrones en el segmento donante ayuda a ampliar los espectros de absorción . Esto es beneficioso en el campo de la fotovoltaica, donde un espectro de absorción más amplio puede capturar más luz solar y convertirla en electricidad.
Prolongación de la Vida Útil del Estado Excitado
La unión de cromóforos deslocalizadores de energía a “this compound” provoca una prolongación de la vida útil del estado excitado . Esto facilita la inyección de electrones en la banda de conducción de TiO2 , que es un proceso crucial en muchos dispositivos optoelectrónicos.
Facilitando la Inyección de Electrones
“this compound” se utiliza en la síntesis de nuevos bloques donantes efectivos. El uso de estos bloques en varias combinaciones con aceptores y puentes π conduce a la producción de nuevos materiales fotovoltaicos .
Síntesis de Derivados Triarilámino
Una familia de derivados triarilámino, incluidos los derivados de bis([1,1’-bifenil]-4-il)aminofenilo, es deseable para los sensibilizadores orgánicos . “this compound” se utiliza en la síntesis de estos derivados .
Direcciones Futuras
Bis(4-(hexyloxy)phenyl)amine and its derivatives are of great interest for the synthesis of optoelectronic devices. Replacing the triarylamine unit with an N,N-diarylthiophen-2-amine can lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range . The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes . Therefore, the future directions of this compound could involve its use in the production of new photovoltaic materials, organic solar cells (OSCs), organic light emitting diodes (OLEDs), organic field effect transistors (OFETs), and others .
Propiedades
IUPAC Name |
4-hexoxy-N-(4-hexoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-3-5-7-9-19-26-23-15-11-21(12-16-23)25-22-13-17-24(18-14-22)27-20-10-8-6-4-2/h11-18,25H,3-10,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUJNGFFZMUZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Bis(4-(hexyloxy)phenyl)amine in the development of efficient DSCs?
A1: Bis(4-(hexyloxy)phenyl)amine serves as a key structural component within organic dyes used in DSCs. In the provided research, it acts as the donor moiety within the reference dye R6. [] The efficiency of a DSC is heavily reliant on the dye's ability to absorb light and transfer electrons. The structure of Bis(4-(hexyloxy)phenyl)amine influences the dye's light absorption properties and its ability to donate electrons, ultimately impacting the overall power conversion efficiency of the DSC.
Q2: How does the size of the donor moiety, specifically comparing Bis(4-(hexyloxy)phenyl)amine in R6 to the bulkier donor in R7, affect the performance of the DSC?
A2: The research highlights that the size of the donor moiety plays a crucial role in the DSC's performance. The study found that dye R7, incorporating a larger, bulkier donor structure compared to Bis(4-(hexyloxy)phenyl)amine in R6, exhibited superior performance. [] This improvement was linked to several factors:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-4-[4-(3,4-Dichlorophenoxy)piperidin-1-ylmethyl]piperidine](/img/structure/B1510363.png)
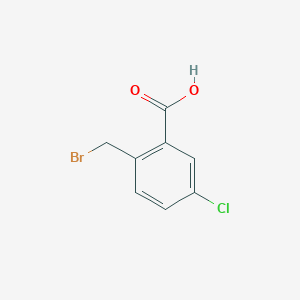
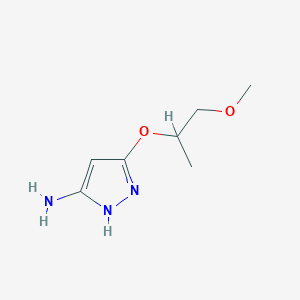
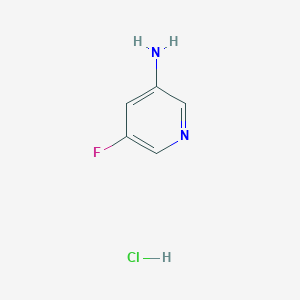
![4-bromo-2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1510376.png)
![5-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1510377.png)

![[4-(4-Bromo-1-ethyl-1h-pyrazol-3-yl)phenyl]amine](/img/structure/B1510382.png)
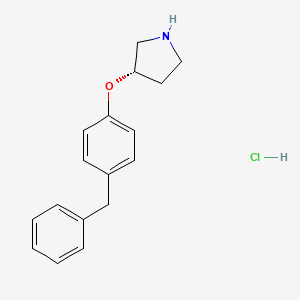

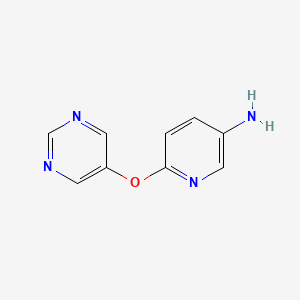
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene 2,2,2-trifluoroacetate](/img/structure/B1510398.png)
![2-[6-[[Amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1510404.png)

